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molecular formula C8H11ClN2O2 B3021885 3-Hydrazino-4-methylbenzoic acid hydrochloride CAS No. 61100-70-7

3-Hydrazino-4-methylbenzoic acid hydrochloride

Cat. No. B3021885
M. Wt: 202.64
InChI Key: BJDSGGGWVYBYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485657B2

Procedure details

To a suspension of 3-amino-4-methylbenzoic acid (5.0 g, 33 mmol) in concentrated HCl (31 mL) cooled to below −5 ° C. was added a solution of NaNO2 (2.4 g, 35 mmol) in water (12 mL) at such rate that the temperature remained below −4 ° C. After stirring for 45 min, the suspension was transferred to a cold stirred solution of SnCl2 (28 g, 124 mmol) in concentrated HCl (18 mL) via pipette. The resulting solid was collected via vacuum filtration and washed first with cold water and then with Et2O. The solid was recrystallized from water/2-propanol (10:1) to provide 3-hydrazino-4-methyl-benzoic acid hydrochloride. (2.23 g, 33%) as a pink solid. ESI MS m/z 167 [C8H10N2O2+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[N:12]([O-])=O.[Na+].[Cl:16][Sn]Cl>Cl.O>[ClH:16].[NH:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6])[NH2:12] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
31 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
28 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below −5 ° C.
CUSTOM
Type
CUSTOM
Details
remained below −4 ° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected via vacuum filtration
WASH
Type
WASH
Details
washed first with cold water
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from water/2-propanol (10:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.N(N)C=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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